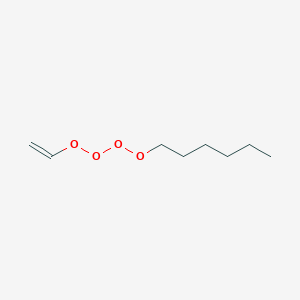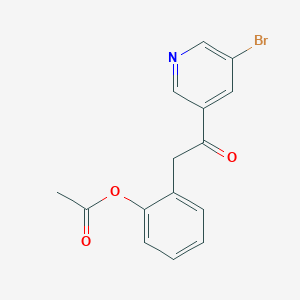
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol. This compound is known for its unique structure, which includes an acetoxybenzyl group and a bromopyridyl ketone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone typically involves the reaction of 2-bromopyridine with acetoxybenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ketone.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol, which can further interact with biological molecules. The bromopyridyl ketone moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of protein function .
Vergleich Mit ähnlichen Verbindungen
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone can be compared with other similar compounds, such as:
2-Acetoxybenzyl 3-pyridyl ketone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Acetoxybenzyl 5-chloro-3-pyridyl ketone: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
2-Acetoxybenzyl 5-fluoro-3-pyridyl ketone: The presence of fluorine alters its electronic properties and potential biological activity.
Eigenschaften
CAS-Nummer |
898766-53-5 |
|---|---|
Molekularformel |
C15H12BrNO3 |
Molekulargewicht |
334.16 g/mol |
IUPAC-Name |
[2-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)20-15-5-3-2-4-11(15)7-14(19)12-6-13(16)9-17-8-12/h2-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
PEINBKWOPIZVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1CC(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
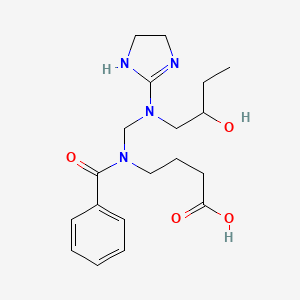
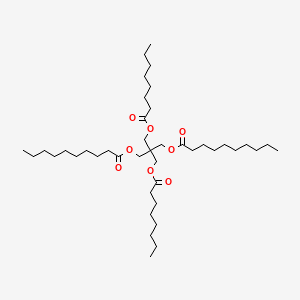
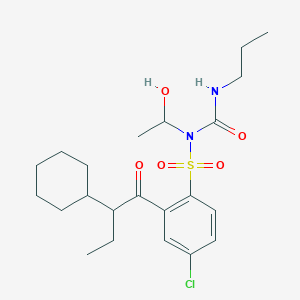
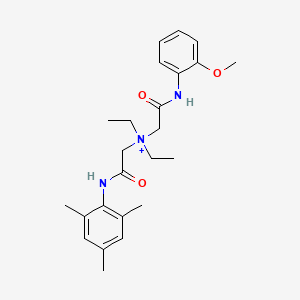
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
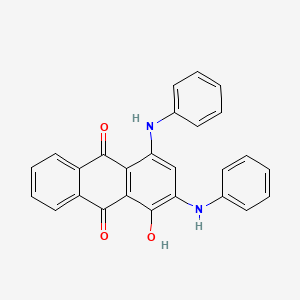
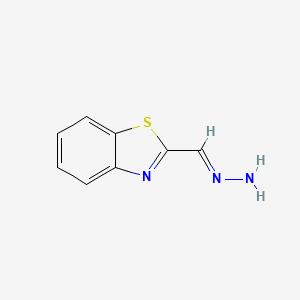
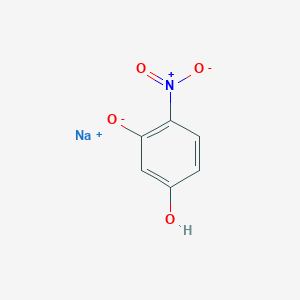
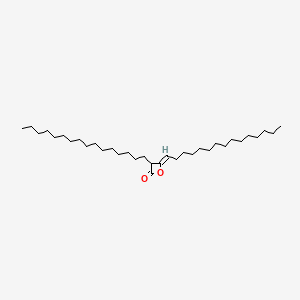
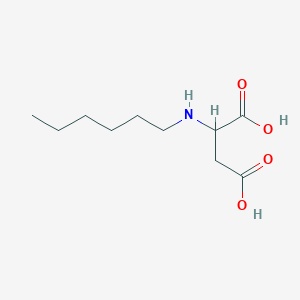
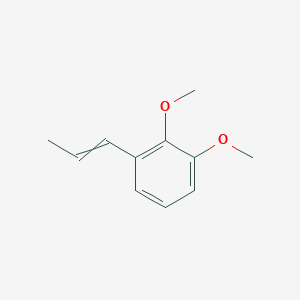
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
